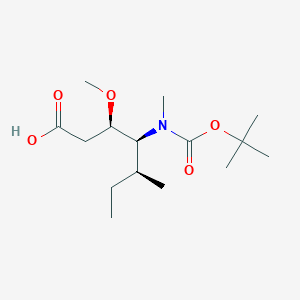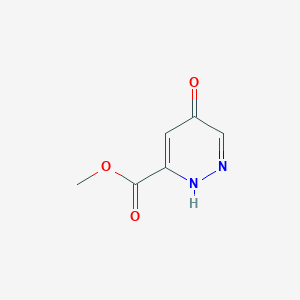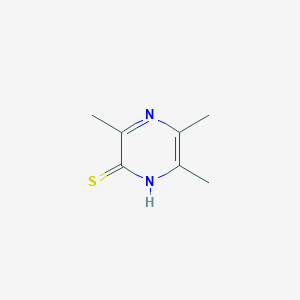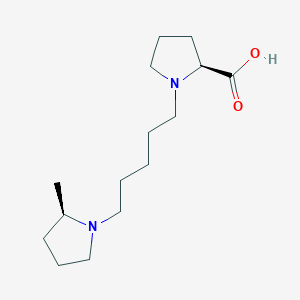
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate is an organic compound with the molecular formula C11H12BrNO4. It is a derivative of propanoic acid and contains both bromine and nitro functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of 2-nitroacetophenone followed by esterification. The reaction typically proceeds as follows:
Bromination: 2-nitroacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position relative to the nitro group.
Esterification: The resulting 4-bromo-2-nitroacetophenone is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Ethyl 2-(4-amino-2-nitrophenyl)propanoate.
Substitution: Ethyl 2-(4-hydroxy-2-nitrophenyl)propanoate.
Hydrolysis: 2-(4-bromo-2-nitrophenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(4-bromo-2-nitrophenyl)propanoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 2-bromopropanoate: Lacks the nitro group and has different reactivity.
Ethyl 2-(4-chloro-2-nitrophenyl)propanoate: Contains a chlorine atom instead of bromine, leading to different chemical properties.
Ethyl 2-(4-nitrophenyl)propanoate: Lacks the bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C11H12BrNO4 |
|---|---|
Molekulargewicht |
302.12 g/mol |
IUPAC-Name |
ethyl 2-(4-bromo-2-nitrophenyl)propanoate |
InChI |
InChI=1S/C11H12BrNO4/c1-3-17-11(14)7(2)9-5-4-8(12)6-10(9)13(15)16/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
MDXFOLOHSHKMCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazino[2,3-a]benzimidazole](/img/structure/B15244570.png)
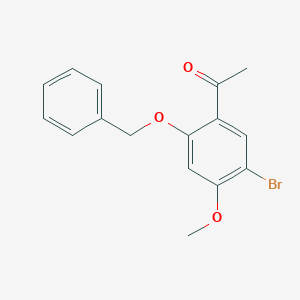
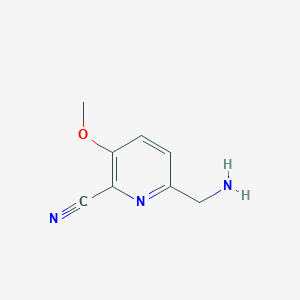
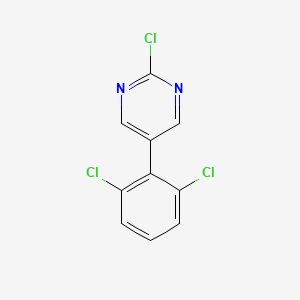
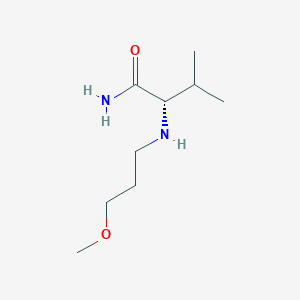
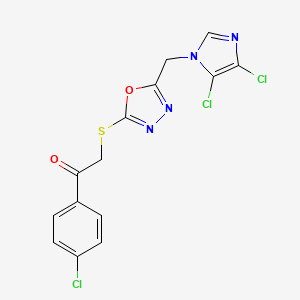
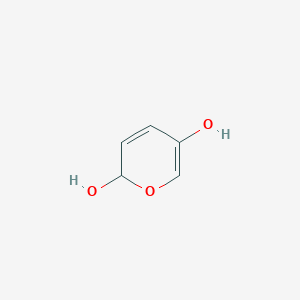
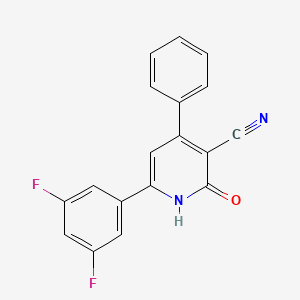

![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
